molecular formula C13H11N3 B8384273 Azidomethyl-biphenyl

Azidomethyl-biphenyl

Cat. No. B8384273
M. Wt: 209.25 g/mol
InChI Key: NFGHHSYAGGGNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azidomethyl-biphenyl is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azidomethyl-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azidomethyl-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Azidomethyl-biphenyl

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

1-(azidomethyl)-2-phenylbenzene

InChI

InChI=1S/C13H11N3/c14-16-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

NFGHHSYAGGGNTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(bromomethyl)biphenyl (1.5 g, 6 mmol) in DMSO (15 mL) was added sodium azide (0.59 g, 9 mmol) and a catalytic amount of sodium iodide. The mixture was stirred at room temperature for 2 days. After concentration under reduced pressure, the residue was diluted with ethyl acetate. The organic layer was washed with brine (2×60 mL), dried on sodium sulphate and after filtration was evaporated to dryness to give the title compound as an oil (1.1 g, 87%). 1H NMR (300 MHz, CDCl3, ppm) δ: 7.56−7.38 (m, 9H), 4.37 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of 4-(Bromomethyl)-biphenyl (200 mg, 0.6 mmol) and sodium azide (41 mg, 0.6 mmol) in 2 mL DMF was stirred at 90° C. for 1 h. The reaction mixture was concentrated in vacuo and the residue was treated with DCM and extracted with water. The organic layer was dried over MgSO4 and evaporated to give the title compound which was used in the next step without further purification. 1H-NMR (CDCl3, 400 MHz) 7.62-7.66 (m, 4H), 7.39-7.50 (m, 5H), 4.42 (s, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

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